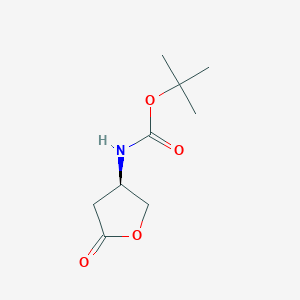

(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODLOLQRSQGSFE-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649744 | |

| Record name | tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137105-97-6 | |

| Record name | tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate: A Comprehensive Physicochemical and Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical, chemical, and analytical properties of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS No. 137105-97-6). As a pivotal chiral building block in pharmaceutical synthesis, a thorough understanding of its characteristics is essential for its effective application in reaction design, process scale-up, and quality control. This document synthesizes data from chemical suppliers and predictive models, presenting it within a framework of practical, field-proven insights for the research and drug development professional.

Introduction: The Strategic Value of a Chiral γ-Butyrolactone

This compound is a highly valuable intermediate in modern asymmetric synthesis. Its structure incorporates a rigid γ-butyrolactone scaffold, a key pharmacophore in numerous natural products and active pharmaceutical ingredients (APIs), with a protected amine at a defined stereocenter. This specific combination of features—a chiral handle, a latent amine nucleophile (post-deprotection), and an electrophilic lactone carbonyl—renders it a versatile precursor for complex molecular targets. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. An in-depth knowledge of its physical properties is not merely academic; it directly informs critical process decisions, from solvent selection and reaction temperature to purification strategy and solid-state handling.

Molecular Structure and Identification

Correctly identifying the starting material is the foundation of any successful synthetic campaign. The structural and identifying information for this compound is summarized below.

Chemical Structure

The molecule consists of a five-membered tetrahydrofuranone (γ-butyrolactone) ring with a Boc-protected amine substituent at the C3 position, which is an (R)-configured stereocenter.

Caption: Chemical structure of this compound.

Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 137105-97-6 | [1][2][3] |

| Molecular Formula | C₉H₁₅NO₄ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |

| Synonym | (R)-3-BOC-Amino-γ-butyrolactone | [2] |

Physicochemical Properties

The bulk properties of a compound are critical for handling, reaction setup, and purification. The data below is a synthesis of information from various suppliers and computational models.

| Property | Value | Comments & Causality | Source |

| Appearance | White to off-white solid/powder | The crystalline nature and lack of extended chromophores result in a colorless solid. | [2] |

| Melting Point | N/A | Not consistently reported by suppliers, suggesting it may decompose or have a broad range. Careful experimental determination is advised. | [1] |

| Boiling Point | 363.7 ± 31.0 °C at 760 mmHg | (Predicted) This high value reflects the polar lactone and carbamate groups, leading to strong intermolecular forces. It is likely to decompose before boiling under atmospheric pressure. | [1] |

| Density | 1.2 ± 0.1 g/cm³ | (Predicted) A typical density for a molecule of this composition and structure. | [1] |

| Solubility | Soluble in Methanol, Chloroform, Methylene Chloride | The molecule has both polar (lactone, carbamate) and non-polar (tert-butyl) regions, allowing solubility in a range of polar aprotic and protic organic solvents. | [4][5] |

| Storage | Store at 0-8 °C, under dry conditions | Recommended to prevent potential hydrolysis of the lactone or degradation. Cold storage minimizes decomposition pathways. | [6] |

Analytical Characterization Protocols

Confirming the identity and purity of the material is a non-negotiable step in research and development.

Purity and Identity Confirmation via Melting Point

Expertise & Causality: The melting point is a rapid and effective indicator of purity. A pure crystalline solid will have a sharp, well-defined melting range (typically < 2 °C). Impurities disrupt the crystal lattice, requiring less energy to overcome intermolecular forces, which results in both a depression and a broadening of the melting range. This protocol ensures a precise and reproducible measurement.

Caption: Workflow for accurate and trustworthy melting point determination.

Expected Spectroscopic Signatures

While raw spectra are lot-specific, the expected signals for confirming the structure are universal.

-

¹H NMR (CDCl₃, 400 MHz):

-

~5.0 ppm (br s, 1H): NH proton of the carbamate.

-

~4.5-4.2 ppm (m, 3H): Protons on the lactone ring adjacent to oxygen (CH₂-O and CH-N).

-

~2.8 ppm (m, 2H): Protons on the lactone ring adjacent to the carbonyl.

-

1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

~175 ppm: Carbonyl carbon of the lactone.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~66 ppm: CH₂ carbon of the lactone adjacent to the ring oxygen.

-

~48 ppm: CH carbon bearing the nitrogen.

-

~35 ppm: CH₂ carbon of the lactone adjacent to the carbonyl.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z 202.1 [M+H]⁺: Protonated molecular ion.

-

m/z 224.1 [M+Na]⁺: Sodium adduct, commonly observed.

-

m/z 146.1 [M-tBu+H]⁺ or 102.1 [M-Boc+H]⁺: Common fragmentation patterns corresponding to the loss of the tert-butyl group or the entire Boc group.

-

Conclusion

This compound is a cornerstone chiral building block for pharmaceutical R&D. The physical properties and analytical signatures detailed in this guide serve as a critical resource for scientists. By understanding its solubility, predicted thermal behavior, and spectroscopic profile, researchers can streamline synthetic planning, ensure material quality, and accelerate the development of novel chemical entities. The protocols provided offer a framework for in-house validation, reinforcing the principles of scientific integrity and reproducibility.

References

-

Shanghai ChemSrc Trading Co., Ltd. (n.d.). This compound. ChemSrc. Retrieved January 15, 2026, from [Link]

-

Taj Scientific. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5). Retrieved January 15, 2026, from [Link]

-

J&K Scientific. (n.d.). (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)spiro[isobenzofuran-1(3H),9-(9H)-xanthen]-3-one. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). PEG-3 oleamine. Retrieved January 15, 2026, from [Link]

-

APEX science. (n.d.). Tert-Butyl (5-Oxotetrahydrofuran-3-Yl)Carbamate. Retrieved January 15, 2026, from [Link]

-

Chem-Impex International, Inc. (n.d.). (R)-(-)-Boc-3-pyrrolidinol. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. (R)-3-BOC-AMINO-γ-BUTYROLACTONE | CymitQuimica [cymitquimica.com]

- 3. 137105-97-6|this compound|BLD Pharm [bldpharm.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture [nsrlaboratories.com]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectral Analysis of (R)-3-Boc-amino-gamma-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(tert-butoxycarbonylamino)-gamma-butyrolactone, also known as Boc-L-homoserine lactone, is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its rigid, five-membered lactone ring combined with the protected amine functionality makes it a valuable synthon for the synthesis of a variety of complex molecules, including modified peptides and pharmacologically active agents. The precise stereochemistry at the C3 position is often crucial for biological activity, necessitating accurate and thorough characterization of the molecule.

This in-depth technical guide provides a comprehensive overview of the spectral data for (R)-3-Boc-amino-gamma-butyrolactone (CAS No. 137105-97-6), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] As a Senior Application Scientist, the following sections are designed to not only present the core data but also to explain the rationale behind the spectral features, offering insights into how these analytical techniques validate the structure and purity of the compound.

Molecular Structure and Key Functional Groups

The spectral characteristics of (R)-3-Boc-amino-gamma-butyrolactone are a direct consequence of its molecular architecture. The key functional groups that give rise to distinct spectral signatures are:

-

gamma-Butyrolactone ring: A five-membered cyclic ester.

-

Carbamate (Boc-protecting group): The tert-butoxycarbonyl group attached to the amine.

-

Secondary Amine (N-H): The amide proton within the carbamate linkage.

-

Chiral Center (C3): The stereogenic carbon to which the Boc-amino group is attached.

The interplay of these groups will be explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-3-Boc-amino-gamma-butyrolactone, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-1 (t-Bu) | ~1.45 | singlet | 9H |

| H-2 (CH₂) | ~2.5 - 2.8 | multiplet | 2H |

| H-3 (CH) | ~4.4 - 4.6 | multiplet | 1H |

| H-4 (CH₂) | ~4.2 - 4.4 | multiplet | 2H |

| H-5 (NH) | ~5.0 - 5.2 | broad singlet | 1H |

Causality Behind Peak Assignments:

-

H-1 (t-Bu): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet signal in the upfield region (~1.45 ppm).

-

H-2 (CH₂): These diastereotopic methylene protons are adjacent to the chiral center and the carbonyl group, leading to a complex multiplet.

-

H-3 (CH): This methine proton is coupled to the adjacent methylene protons (H-2 and H-4) and is deshielded by the adjacent nitrogen atom, hence its downfield shift.

-

H-4 (CH₂): These diastereotopic methylene protons are adjacent to the lactone oxygen and the chiral center, resulting in a multiplet in the downfield region.

-

H-5 (NH): The amide proton signal is often broad due to quadrupole broadening and exchange, and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C-1 (t-Bu CH₃) | ~28.3 |

| C-2 (t-Bu C) | ~80.0 |

| C-3 (CH₂) | ~35.0 |

| C-4 (CH) | ~49.0 |

| C-5 (CH₂) | ~72.0 |

| C-6 (C=O, Boc) | ~155.5 |

| C-7 (C=O, Lactone) | ~176.0 |

Causality Behind Peak Assignments:

-

C-1 & C-2 (Boc Group): The methyl carbons of the tert-butyl group appear around 28.3 ppm, while the quaternary carbon is significantly downfield at ~80.0 ppm due to the attached oxygen.

-

C-3, C-4, C-5 (Lactone Ring): The chemical shifts of the lactone ring carbons are influenced by their proximity to the heteroatoms. The C-5 methylene carbon, being attached to the oxygen, is the most deshielded of the sp³ carbons in the ring.

-

C-6 & C-7 (Carbonyls): The two carbonyl carbons are the most downfield signals. The lactone carbonyl (C-7) is typically further downfield than the carbamate carbonyl (C-6).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (R)-3-Boc-amino-gamma-butyrolactone in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 | N-H | Stretching |

| ~2980, 2930 | C-H (sp³) | Stretching |

| ~1780 | C=O (Lactone) | Stretching |

| ~1700 | C=O (Carbamate) | Stretching |

| ~1520 | N-H | Bending |

| ~1160 | C-O | Stretching |

Causality Behind Peak Assignments:

-

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, with the strained five-membered lactone carbonyl appearing at a higher wavenumber (~1780 cm⁻¹) than the carbamate carbonyl (~1700 cm⁻¹).

-

The N-H stretching vibration around 3350 cm⁻¹ and the N-H bending vibration around 1520 cm⁻¹ are characteristic of the secondary amide in the Boc group.

-

The strong absorption around 1160 cm⁻¹ is indicative of the C-O stretching vibrations within the lactone and carbamate moieties.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid (R)-3-Boc-amino-gamma-butyrolactone directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

-

Molecular Weight: 201.22 g/mol [4]

-

Expected Molecular Ion Peak ([M+H]⁺): m/z = 202.10

Fragmentation Pathway:

A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

-

[M - 56 + H]⁺: m/z = 146 (loss of isobutylene)

-

[M - 100 + H]⁺: m/z = 102 (loss of the Boc group)

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of (R)-3-Boc-amino-gamma-butyrolactone in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Molecular Structure with Atom Numbering for NMR

Caption: Molecular structure of (R)-3-Boc-amino-gamma-butyrolactone with atom numbering.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for (R)-3-Boc-amino-gamma-butyrolactone in ESI-MS.

Conclusion

The structural integrity of (R)-3-Boc-amino-gamma-butyrolactone can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The characteristic signals in each spectrum, arising from the lactone ring and the Boc-protecting group, provide a unique fingerprint for this important chiral building block. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound, ensuring the reliability of their research and development efforts.

References

-

SpectraBase. gamma-Butyrolactone. [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

NIST. tert-Butyl carbamate. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[MS (GC)] - Spectrum. [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549). [Link]

-

NIH. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

J&K Scientific. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | 104227-71-6. [Link]

-

Supporting Information. [Link]

-

LookChem. (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

PubMed. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. [Link]

-

ResearchGate. Synthesis of N-Boc-3-amino-1,2-epoxy-4-phenylbutane from (3S)-Hydroxy-g-butyrolactone by Means of the Hofmann Rearrangement. [Link]

-

PubMed Central. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. [Link]

Sources

- 1. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE|lookchem [lookchem.com]

- 3. (R)-3-Boc-amino-gamma-butyrolactone, CasNo.137105-97-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. chemscene.com [chemscene.com]

The Architect's Molecule: A Senior Application Scientist's Guide to the Synthesis of Chiral γ-Butyrolactone Building Blocks

Introduction: The γ-Butyrolactone Core - A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as cornerstones of pharmacologically active agents. The chiral γ-butyrolactone moiety is undeniably one such "privileged scaffold."[1][2] Its prevalence in a vast array of natural products and synthetic drugs underscores its significance.[3][4] From the cholesterol-lowering blockbuster Atorvastatin to the antiepileptic Brivaracetam, the precise stereochemical presentation of substituents on the γ-butyrolactone ring is often critical for therapeutic efficacy.[5][6] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the core strategies for synthesizing these invaluable chiral building blocks. We will move beyond a mere recitation of reactions to dissect the underlying principles, empowering you to make informed decisions in your own synthetic endeavors.

Strategic Pillars of Asymmetric Synthesis: A Causality-Driven Approach

The synthesis of enantiomerically pure γ-butyrolactones is a testament to the evolution of asymmetric catalysis.[2][7] The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, scalability, and economic viability. This guide will focus on four pillars of modern asymmetric synthesis that have proven to be robust and versatile in accessing these chiral synthons:

-

Asymmetric Hydrogenation of γ-Butenolides: A direct and atom-economical approach to introduce chirality.

-

Sharpless Asymmetric Dihydroxylation: A powerful method for installing vicinal diols, which can be readily transformed into the target lactones.

-

Enzymatic Kinetic Resolution: Harnessing the exquisite selectivity of nature's catalysts to separate enantiomers.

-

Organocatalysis: The use of small organic molecules to catalyze enantioselective transformations.

Pillar 1: Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides

The asymmetric hydrogenation of prochiral γ-butenolides stands out as a highly efficient and direct route to chiral γ-butyrolactones.[3][8] This method is particularly attractive for its high atom economy and the ability to achieve exceptional levels of enantioselectivity.

Expertise in Action: The Rh/ZhaoPhos System

A prime example of a highly effective catalytic system is the use of a rhodium catalyst paired with a chiral bisphosphine-thiourea ligand, such as ZhaoPhos.[9] The thiourea moiety in the ligand is not a passive spectator; it plays a crucial role in substrate recognition and stabilization of the transition state through hydrogen bonding, thereby enhancing both reactivity and enantioselectivity.[9]

The catalytic cycle, as illustrated below, is believed to proceed through a dihydride mechanism. The substrate coordinates to the rhodium dihydride intermediate, followed by migratory insertion and reductive elimination to yield the saturated lactone and regenerate the active catalyst.[7]

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Quantitative Data: Performance of the Rh/ZhaoPhos System

The Rh/ZhaoPhos catalyst has demonstrated remarkable efficacy in the hydrogenation of a variety of β-substituted γ-butenolides, consistently delivering high yields and excellent enantioselectivities.[5][8]

| Substrate (β-substituent) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| Phenyl | 1 | 50 | 99 | 98 | [5] |

| 4-Chlorophenyl | 1 | 50 | 98 | 98 | [5] |

| 4-Methoxyphenyl | 1 | 50 | 99 | 97 | [5] |

| 2-Naphthyl | 1 | 50 | 95 | 98 | [5] |

| 2-Thienyl | 1 | 50 | 99 | 98 | [5] |

Experimental Protocol: Asymmetric Hydrogenation of β-Phenyl-γ-butenolide

This protocol is adapted from the work of Zhang and coworkers.[8]

-

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1 mol%) and ZhaoPhos (1.1 mol%). Anhydrous and degassed dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: In a separate autoclave, β-phenyl-γ-butenolide (1 equivalent) is dissolved in anhydrous and degassed DCM.

-

Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 atm. The reaction is stirred at room temperature for 24 hours.

-

Work-up and Purification: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral γ-butyrolactone. The enantiomeric excess is determined by chiral HPLC analysis.

Pillar 2: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a cornerstone of modern asymmetric synthesis, providing a reliable method for the enantioselective conversion of alkenes to vicinal diols.[4][10] For the synthesis of chiral γ-butyrolactones, this reaction is typically applied to α,β-unsaturated esters, with the resulting diol undergoing spontaneous or acid-catalyzed lactonization.

Mechanism and Stereochemical Rationale

The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand.[4] Commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) conveniently package the catalyst, ligand, and oxidant.[11] The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the product.[4] The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol.[10]

Caption: General workflow for the synthesis of chiral γ-butyrolactones via Sharpless AD.

Experimental Protocol: Asymmetric Dihydroxylation of an α,β-Unsaturated Ester

This is a general protocol that can be adapted for various α,β-unsaturated esters.[11]

-

Reaction Setup: A round-bottom flask is charged with AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 g of AD-mix), and water (5 mL per 1 g of AD-mix). The mixture is stirred at room temperature until two clear phases are formed, then cooled to 0 °C. Methanesulfonamide (1 equivalent) can be added to accelerate the reaction with electron-poor or sterically hindered alkenes.

-

Addition of Substrate: The α,β-unsaturated ester (1 equivalent) is added to the cooled mixture, and the reaction is stirred vigorously at 0 °C. The reaction progress is monitored by TLC.

-

Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stirred for 1 hour at room temperature.

-

Extraction and Lactonization: Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2 M H₂SO₄. This acidic wash often facilitates the lactonization of the intermediate diol. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched γ-butyrolactone.

Pillar 3: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules.[12] Lipase-catalyzed kinetic resolution is a particularly effective strategy for obtaining enantiopure γ-butyrolactones, often starting from racemic γ-hydroxy esters or related precursors.[13]

The Principle of Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. This results in the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer, both in high enantiomeric excess. For the synthesis of chiral γ-butyrolactones, this often involves the acylation of a racemic γ-hydroxy ester, where the lipase selectively acylates one enantiomer.

Caption: Schematic of lipase-catalyzed kinetic resolution of a γ-hydroxy ester.

Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic γ-Hydroxy Ester

This protocol is a representative example and may require optimization for different substrates. Pseudomonas cepacia lipase (PSL) is a commonly used and effective lipase for such transformations.[13]

-

Reaction Setup: To a solution of the racemic γ-hydroxy ester (1 equivalent) in an appropriate organic solvent (e.g., diisopropyl ether), is added Pseudomonas cepacia lipase (e.g., Lipase PS-C "Amano" II, often immobilized).

-

Acylation: An acyl donor (e.g., vinyl acetate, 1.5 equivalents) is added, and the suspension is stirred at a controlled temperature (e.g., 30-40 °C). The reaction is monitored by GC or HPLC to determine the conversion.

-

Termination and Separation: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol. The enzyme is removed by filtration.

-

Work-up and Purification: The solvent is evaporated, and the resulting mixture of the acylated ester and the unreacted alcohol is separated by flash column chromatography.

-

Lactonization: The unreacted, enantiomerically pure γ-hydroxy ester can be cyclized to the corresponding γ-butyrolactone, typically under acidic conditions (e.g., p-toluenesulfonic acid in toluene).

Pillar 4: Organocatalysis

The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis.[14] Organocatalysis avoids the use of often toxic and expensive metals and can provide access to complex chiral molecules with high enantioselectivity.

Bifunctional Thiourea Catalysis

Bifunctional thiourea-based organocatalysts have emerged as powerful tools for a variety of asymmetric transformations.[15][16] These catalysts typically contain a thiourea moiety for hydrogen bond-mediated activation of an electrophile and a basic functional group (e.g., a tertiary amine) to activate a nucleophile. This dual activation mode mimics the strategy employed by enzymes and allows for highly organized and stereoselective transition states.

Experimental Protocol: Thiourea-Catalyzed Michael Addition/Lactonization Cascade

This is a conceptual protocol based on the principles of bifunctional thiourea catalysis.

-

Reaction Setup: To a solution of the Michael acceptor (e.g., an α,β-unsaturated ketone) and the Michael donor (e.g., a γ-butenolide) in a suitable solvent (e.g., toluene) at a specific temperature (e.g., -20 °C), is added the chiral thiourea-based organocatalyst (e.g., Takemoto's catalyst, 5-10 mol%).

-

Reaction: The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC. The reaction often proceeds through a cascade of Michael addition followed by an intramolecular cyclization/lactonization.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral γ-butyrolactone, which often contains multiple stereocenters.

Application in Drug Synthesis: From Building Block to API

The true value of these chiral γ-butyrolactone building blocks is realized in their application to the synthesis of complex, life-saving drugs.

Case Study 1: Brivaracetam

The antiepileptic drug Brivaracetam features a (4R)-propyl-pyrrolidin-2-one core, which can be synthesized from the corresponding (R)-γ-propyl-γ-butyrolactone.[5][17]

Caption: A simplified synthetic pathway to Brivaracetam from a chiral γ-butyrolactone.

Case Study 2: Atorvastatin (Lipitor®)

The iconic cholesterol-lowering drug Atorvastatin contains a chiral dihydroxyheptanoate side chain. A key synthon for this side chain can be derived from (S)-3-hydroxy-γ-butyrolactone.[1][3] The synthesis involves a ring-opening of the lactone followed by a series of transformations to build the required carbon chain with the correct stereochemistry.[3] This chiral side chain is then incorporated into the final pyrrole core of the Atorvastatin molecule.[1]

Conclusion: Empowering Innovation through Synthetic Excellence

The synthesis of chiral γ-butyrolactone building blocks is a vibrant and evolving field, driven by the relentless pursuit of more efficient, selective, and sustainable chemical transformations. The methodologies outlined in this guide—asymmetric hydrogenation, Sharpless dihydroxylation, enzymatic resolution, and organocatalysis—represent the state of the art in asymmetric synthesis. A thorough understanding of the principles and practicalities of these methods empowers researchers and drug development professionals to design and execute synthetic strategies that can accelerate the discovery and production of the next generation of life-changing medicines.

References

-

Chen, F., & Zhang, X. (2022). Stereoelectronic Effect in Ligand Design: Enantioselective Rh‐Catalyzed Hydrogenation of Alkyl Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)‐Tofacitinib. Chemistry – A European Journal. [Link]

-

Diéguez, M., Pàmies, O., & Claver, C. (2001). Highly enantioselective Rh-catalyzed hydrogenation based on phosphine-phosphite ligands derived from carbohydrates. The Journal of Organic Chemistry, 66(25), 8503-8507. [Link]

-

Ciceri, S., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2201. [Link]

-

Hassan, S. W. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 18-44. [Link]

-

Gayke, M., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2486-2503. [Link]

-

Li, W., et al. (2023). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science, 14(16), 4358-4364. [Link]

-

Ciceri, S., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. ResearchGate. [Link]

-

Torres, H., & González-de la Parra, M. (2025). Brivaracetam (antiepileptic) synthesis. ResearchGate. [Link]

-

Hajra, S., & Giri, A. K. (2008). Organocatalytic and enantioselective synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones. The Journal of Organic Chemistry, 73(10), 3935-3937. [Link]

-

Gayke, M., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. OUCI. [Link]

-

Reddy, K. L., & Kumar, N. S. (2014). An improved process for chiron synthesis of the atorvastatin side chain. ResearchGate. [Link]

-

Chaurasia, U., et al. (2021). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 19(2), 269-291. [Link]

-

Chaurasia, U., et al. (2021). Popular thiourea-based organocatalysts. ResearchGate. [Link]

-

Gual, A., et al. (2010). Highlights of the Rh-catalysed asymmetric hydroformylation of alkenes using phosphorus donor ligands. Tetrahedron: Asymmetry, 21(9-10), 1135-1146. [Link]

-

Patel, R. N. (2011). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. ResearchGate. [Link]

-

Li, S. F., et al. (2023). Chemical synthesis methods for side chain of ATS. ResearchGate. [Link]

-

Tan, B., & Chua, G. L. (2013). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology, 3(7), 1719-1740. [Link]

-

Hannedouche, J. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

-

Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Forgád, P., et al. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(10), 2500. [Link]

-

Heravi, M. M., et al. (2017). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 22(8), 1339. [Link]

-

Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

-

Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]

-

Heravi, M. M., et al. (2023). Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. [Link]

-

Sharpless, K. B. (1980). Asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

-

Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug [ouci.dntb.gov.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. html.rhhz.net [html.rhhz.net]

- 9. researchgate.net [researchgate.net]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organocatalytic and enantioselective synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing (R)-3-Boc-amino-gamma-butyrolactone for Pharmaceutical R&D

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Landscape, Quality Attributes, and Procurement of a Key Chiral Building Block.

Introduction: The Strategic Importance of (R)-3-Boc-amino-gamma-butyrolactone in Modern Drug Synthesis

(R)-3-Boc-amino-gamma-butyrolactone, registered under CAS number 137105-97-6, is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its rigid, stereochemically defined structure makes it an invaluable starting material for creating complex molecules with precise three-dimensional architectures, a fundamental requirement for targeted drug action. The Boc-protected amine and the reactive lactone ring offer versatile handles for a range of chemical transformations, enabling the construction of novel active pharmaceutical ingredients (APIs). The utility of this intermediate is particularly noted in the development of innovative antibiotics and other therapeutic agents.[3][4] This guide provides an in-depth analysis of the commercial supplier landscape, critical quality attributes to consider during procurement, and best practices for handling and qualifying this essential reagent.

Part 1: Navigating the Commercial Supplier Landscape

The commercial availability of (R)-3-Boc-amino-gamma-butyrolactone is broad, yet the nature of the suppliers varies significantly. For researchers and drug developers, understanding the distinction between primary manufacturers, large-scale distributors, and specialized catalog companies is crucial for aligning procurement with project needs, from early-stage research to GMP-compliant manufacturing.

Tiered Supplier Classification

-

Tier 1: Primary Manufacturers and Large-Scale Producers: These companies are involved in the synthesis and production of the compound, often at a significant scale. They typically offer more comprehensive technical support, greater batch-to-batch consistency, and the potential for custom specifications. For drug development programs requiring GMP-grade material, sourcing from a primary manufacturer is often a necessity. Companies like Amadis Chemical present themselves as manufacturers with ISO 9001:2008 certification, indicating a robust quality management system.[1] They often have the capability to provide detailed analytical data, including NMR, HPLC/GC, and mass spectrometry, to support regulatory filings.[1]

-

Tier 2: Chemical Distributors and Large Catalog Companies: These suppliers, such as Sigma-Aldrich (Merck) and TCI Chemicals , offer a wide range of research chemicals, including (R)-3-Boc-amino-gamma-butyrolactone, in various pack sizes. While they may not manufacture the compound in-house, they have established quality control processes and provide reliable product specifications. These suppliers are an excellent choice for research and early development activities where convenience and rapid delivery are priorities.

-

Tier 3: Chemical Marketplaces and Smaller Niche Suppliers: Online platforms like LookChem and ChemNet aggregate listings from numerous, often smaller, chemical producers and traders.[2][5] These platforms can be useful for sourcing smaller quantities or for initial price comparisons. However, the level of quality control and documentation can vary significantly between vendors on these platforms. Diligent supplier qualification is paramount when sourcing from this tier.

Comparative Analysis of Representative Suppliers

| Supplier Category | Representative Company | Typical Purity | Available Quantities | Key Strengths & Considerations |

| Tier 1: Manufacturer | Amadis Chemical | >97% | Milligrams to Kilograms | ISO certified; offers comprehensive analytical data (COA, SDS, NMR, HPLC/GC, MS); suitable for process development and scale-up.[1] |

| Tier 2: Distributor | Sigma-Aldrich (Merck) | Research Grade (≥99% for related compounds) | Grams | Extensive catalog, reliable quality for research, readily available documentation. |

| Tier 3: Marketplace | LookChem | 95-97% | Milligrams to Grams | Wide selection of suppliers, competitive pricing; requires careful vetting of individual vendors.[2] |

Part 2: Critical Quality Attributes (CQAs) for Sourcing

The success of a synthesis utilizing (R)-3-Boc-amino-gamma-butyrolactone is intrinsically linked to the quality of the starting material. A thorough evaluation of the following Critical Quality Attributes (CQAs) is essential.

Purity and Impurity Profile

While most suppliers advertise a purity of 95-97%, it is the nature of the remaining 3-5% that is of greatest concern.[1][2] Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product.[6][7] Potential impurities in (R)-3-Boc-amino-gamma-butyrolactone can arise from the starting materials, side reactions, or degradation.[7]

-

Common Organic Impurities: These may include residual starting materials from the synthesis, such as L-methionine or related chiral precursors, and byproducts from incomplete reactions or side reactions.[]

-

Enantiomeric Impurity: The presence of the undesired (S)-isomer is a critical impurity that can lead to downstream separation challenges and impact the stereochemical purity of the final API.

-

Inorganic Impurities and Residual Solvents: These can originate from reagents, catalysts, and solvents used in the manufacturing process and can interfere with subsequent reactions.[7]

Enantiomeric Purity (e.e.%)

For a chiral building block, enantiomeric purity is arguably the most critical quality attribute. A high enantiomeric excess (e.e.%) is necessary to ensure the stereochemical integrity of the target molecule. The single enantiomeric form of a chiral drug often provides a better therapeutic index and a more favorable adverse reaction profile.[9]

-

Analytical Determination: The enantiomeric excess of Boc-protected amino compounds can be determined using chiral High-Performance Liquid Chromatography (HPLC).[10] This involves using a chiral stationary phase that can differentiate between the two enantiomers, allowing for their quantification. Chiral gas chromatography (GC) is another powerful technique for determining enantiomeric excess.[11] Researchers should request chromatograms from the supplier or perform in-house analysis to verify the e.e.%.

Documentation and Regulatory Compliance

-

Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable requirement. It should detail the lot number, purity (as determined by a specified analytical method, e.g., HPLC or GC), and the results of other quality control tests.

-

Safety Data Sheet (SDS): The SDS provides essential information on the handling, storage, and potential hazards of the compound.[12] Recommended storage conditions are typically 2-8°C.[2]

-

GMP and Drug Master Files (DMF): For later-stage drug development and commercial manufacturing, sourcing from a supplier that can provide GMP-grade material is essential. The availability of a DMF that can be referenced in regulatory submissions is a significant advantage.

Part 3: Procurement and Quality Control Workflow

A systematic approach to sourcing and qualifying (R)-3-Boc-amino-gamma-butyrolactone will mitigate risks and ensure the reliability of the supply chain.

Supplier Selection and Qualification Workflow

Caption: Workflow for selecting and qualifying a new supplier.

Experimental Protocol: In-House Quality Control and Verification

Upon receiving a new batch of (R)-3-Boc-amino-gamma-butyrolactone, the following protocol should be implemented to verify its quality:

-

Documentation Review:

-

Confirm that the received material matches the purchase order and that the CoA and SDS have been provided.

-

Review the CoA for completeness, paying close attention to the analytical methods used and the reported purity and other specifications.

-

-

Physical and Chemical Property Verification:

-

Appearance: Visually inspect the material. It should be a white to off-white solid.

-

Solubility: Test the solubility in a relevant organic solvent (e.g., dichloromethane, ethyl acetate) to ensure it is consistent with expectations.

-

-

Chromatographic Analysis (Purity):

-

Prepare a standard solution of the material in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample using reverse-phase HPLC with a UV detector.

-

The resulting chromatogram should show a major peak corresponding to the product and minimal impurity peaks. The peak area percentage should align with the purity stated on the CoA.

-

-

Chiral HPLC Analysis (Enantiomeric Purity):

-

Prepare a sample solution as per the HPLC method.

-

Utilize a chiral HPLC column (e.g., a polysaccharide-based column) with an appropriate mobile phase to separate the (R) and (S) enantiomers.

-

The chromatogram should ideally show only the peak for the (R)-enantiomer. The area of the (S)-enantiomer peak should be used to calculate the enantiomeric excess (e.e.%). An e.e. of >99% is typically required for pharmaceutical applications.

-

-

Spectroscopic Analysis (Identity):

-

Acquire a Proton (¹H) and Carbon (¹³C) NMR spectrum of the material.

-

Compare the obtained spectra with a reference spectrum or literature data to confirm the chemical structure and identify any significant impurities.

-

Incoming Material Quality Control Workflow

Caption: Quality control process for an incoming batch.

Part 4: Application Note - A Case Study in the Synthesis of Linezolid Analogues

The paramount importance of sourcing high-purity (R)-3-Boc-amino-gamma-butyrolactone is exemplified in the synthesis of oxazolidinone antibiotics, a class of drugs effective against multidrug-resistant bacteria. Linezolid is a prominent member of this class. While the direct synthesis of Linezolid may proceed through different intermediates, the synthesis of novel analogues often utilizes versatile chiral building blocks like (R)-3-Boc-amino-gamma-butyrolactone to explore structure-activity relationships.[3][4][13]

In a hypothetical synthetic route to a Linezolid analogue, the lactone ring of (R)-3-Boc-amino-gamma-butyrolactone would be opened by a substituted aniline to form a key amide intermediate. The stereocenter at the 3-position of the lactone is crucial for establishing the correct stereochemistry in the final molecule, which is essential for its antibacterial activity.

The presence of the (S)-enantiomer in the starting material would lead to the formation of a diastereomeric mixture, complicating the purification process and reducing the overall yield of the desired active ingredient. Furthermore, any reactive impurities from the starting material could lead to the formation of side products, further reducing the purity and yield of the final compound. This underscores the necessity of stringent quality control and the procurement of high-purity, high-e.e.% (R)-3-Boc-amino-gamma-butyrolactone for successful and efficient drug development campaigns.

Conclusion

(R)-3-Boc-amino-gamma-butyrolactone is a valuable chiral intermediate for the pharmaceutical industry. A well-informed sourcing strategy, based on a tiered understanding of the supplier landscape and a rigorous assessment of critical quality attributes, is fundamental to mitigating risks in research and development. By implementing a robust in-house quality control workflow, researchers and drug development professionals can ensure the identity, purity, and stereochemical integrity of this key building block, thereby safeguarding the quality and success of their synthetic endeavors.

References

-

Amadis Chemical Co., Ltd. (R)-3-Boc-amino-gamma-butyrolactone CAS NO.137105-97-6. [Link]

- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Rasayan Journal of Chemistry, 4(1), 114-118.

- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

-

LookChem. (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE. [Link]

- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 2(2), 850-854.

- Katritzky, A. R., et al. (2014).

-

ChemSrc. (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. [Link]

- Perrault, W. R., et al. (2013). The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. In Scalable Green Chemistry. Jenny Stanford Publishing.

- Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 14(2).

-

Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

- Overview On Impurity Profiling For Pharmaceutical Drug Candidates. World Journal of Pharmaceutical Research, 10(5), 1136-1151.

-

Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

-

Amerigo Scientific. 3(R)-[(Carbobenzyloxy)amino]-gamma-butyrolactone. [Link]

-

Chemical Suppliers. Gamma-butyrolactone. [Link]

- Singh, R., & Kumar, V. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 211–221.

- Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 11, 1349.

- Dairen Chemical Corporation. (2021).

-

GlobalChemMall. (S)-(-)-Alpha-(Boc-Amino)-Gamma-Butyrolactone. [Link]

- Serra, I., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.

- Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Recent advances in doping analysis (16). Sport und Buch Strauß.

- Pistos, C., et al. (2001). The determination of the stereoisomers of a multifunctional B-adrenoceptor agent by chiral derivatization and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 485-493.

- Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.

- Peter, A., & Vékey, K. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 11(3), 158.

- Ing. Petr Švec - PENTA s.r.o. (2023).

- Sigma-Aldrich. (2023).

Sources

- 1. (R)-3-Boc-amino-gamma-butyrolactone, CasNo.137105-97-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 5. gamma-butyrolactone, China gamma-butyrolactone Suppliers, China gamma-butyrolactone Manufacturers - ChemNet [chemnet.com]

- 6. biomedres.us [biomedres.us]

- 7. biotech-spain.com [biotech-spain.com]

- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files.eric.ed.gov [files.eric.ed.gov]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. derpharmachemica.com [derpharmachemica.com]

Molecular weight and formula of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

An In-Depth Technical Guide to (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate: A Key Chiral Building Block in Modern Drug Discovery

Abstract

This compound is a pivotal chiral intermediate in the landscape of modern medicinal chemistry and drug development. Its structure, which combines a conformationally constrained γ-butyrolactone scaffold, a stereodefined amine at the C3 position, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it an exceptionally valuable building block. This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical properties, present a robust and logical synthetic strategy with detailed protocols, outline methods for analytical characterization, and explore its strategic application in the synthesis of complex pharmaceutical agents. The causality behind experimental choices is emphasized, providing field-proven insights grounded in established chemical principles.

Introduction: The Strategic Value of Chiral Lactone Scaffolds

In drug discovery, achieving molecular recognition and high-affinity binding to biological targets is paramount. Chirality plays a decisive role, as enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the use of enantiomerically pure starting materials and intermediates is a cornerstone of modern pharmaceutical synthesis.

The (R)-3-amino-γ-butyrolactone core, protected in this case as a Boc-carbamate, is a privileged scaffold. The carbamate group serves as a bioisostere for the peptide bond, offering enhanced chemical and metabolic stability against proteolytic degradation.[1][2] This feature is critical in the design of peptidomimetic drugs. Furthermore, the rigid five-membered lactone ring constrains the molecule's conformation, which can pre-organize the pharmacophoric elements for optimal interaction with a target's binding site, often leading to a significant increase in potency and selectivity.[1] The Boc protecting group provides a crucial synthetic handle; its stability in a wide range of reaction conditions coupled with its facile removal under mild acidic conditions allows for the selective unmasking of the amine for subsequent elaboration.[3]

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is fundamental to its effective use in synthesis. The key identifying and physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 137105-97-6 | [4][5][6] |

| Molecular Formula | C₉H₁₅NO₄ | [4][6][7] |

| Molecular Weight | 201.22 g/mol | [4][6][7] |

| Synonyms | (R)-3-Boc-amino-γ-butyrolactone | [6][7] |

| Density | 1.2 ± 0.1 g/cm³ (predicted) | [4] |

| Boiling Point | 363.7 ± 31.0 °C at 760 mmHg (predicted) | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

| SMILES Code | O=C(OC(C)(C)C)NCOC1=O | [5] |

Synthesis and Purification Strategy

While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and informs its handling and application. A logical and widely practiced approach for synthesizing chiral 3-amino-γ-lactones involves starting from an inexpensive, enantiopure precursor from the "chiral pool," such as L-aspartic acid. The (R)-configuration of the target molecule can be achieved from D-aspartic acid or through inversion from L-aspartic acid.

The following workflow outlines a conceptual pathway. The rationale is to establish the chiral amine center, form the lactone ring, and then protect the amine.

Conceptual Synthetic Workflow

Caption: Conceptual synthesis of the target molecule from L-aspartic acid.

Detailed Experimental Protocol: Boc Protection

This protocol details the final step of the synthesis: the protection of the amine. This is a critical transformation where precise control ensures high yield and purity.

Rationale: The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for Boc protection. It is an easily handled solid with benign byproducts (CO₂ and tert-butanol). The reaction requires a base to deprotonate the ammonium salt intermediate, driving the reaction to completion. A biphasic system (e.g., Dioxane/Water with NaOH) is often efficient for water-soluble amino compounds.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (R)-3-Amino-γ-butyrolactone hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and water, add sodium hydroxide (2.5 eq) and cool the mixture to 0°C in an ice-water bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-Dioxane dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Flash Column Chromatography

Rationale: Flash chromatography is the preferred method for purifying multi-gram quantities of organic compounds. The choice of eluent is critical; a gradient of ethyl acetate in hexanes is typically effective for separating the moderately polar carbamate product from non-polar impurities and highly polar baseline material.

Step-by-Step Methodology:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexanes slurry.

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is a self-validating system that confirms the identity and purity of the synthesized compound. The expected spectral data are based on the known structure and data from analogous compounds.[8]

| Technique | Expected Characteristics |

| ¹H NMR | - ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. - ~2.5-3.0 ppm (m, 2H): Diastereotopic protons at the C4 position of the lactone ring. - ~4.2-4.6 ppm (m, 3H): Protons at the C5 (CH₂) and C3 (CH) positions. - ~5.2 ppm (br s, 1H): The NH proton of the carbamate, which may be broad and exchangeable with D₂O. |

| ¹³C NMR | - ~28.3 ppm: Carbonyls of the tert-butyl group. - ~35-40 ppm: C4 carbon of the lactone ring. - ~45-50 ppm: C3 carbon attached to the nitrogen. - ~70-75 ppm: C5 carbon of the lactone ring. - ~80.0 ppm: Quaternary carbon of the tert-butyl group. - ~155.9 ppm: Carbonyl carbon of the carbamate. - ~175-178 ppm: Carbonyl carbon of the lactone. |

| FT-IR (cm⁻¹) | - ~3350 cm⁻¹: N-H stretch of the carbamate. - ~2980 cm⁻¹: C-H stretches of the alkyl groups. - ~1780 cm⁻¹: C=O stretch of the γ-lactone (characteristically high frequency). - ~1695 cm⁻¹: C=O stretch of the carbamate. |

| Mass Spec (ESI+) | m/z: 202.1 [M+H]⁺, 224.1 [M+Na]⁺ |

Application in Drug Development

The primary utility of this compound is as a versatile intermediate for introducing a specific chiral structural motif into a larger target molecule, often a potential drug candidate.[9]

Strategic Deprotection and Coupling Workflow

The Boc group is designed for removal under specific conditions, revealing the nucleophilic amine which can then participate in a variety of bond-forming reactions.

Caption: Strategic use of the building block in a typical synthetic workflow.

Causality in Application:

-

Orthogonal Chemistry: The Boc group's acid lability contrasts with the stability of other protecting groups (like Fmoc or Cbz) and common functional groups, allowing for selective deprotection without disturbing the rest of the molecule.[10]

-

Amide Bond Formation: Once deprotected, the resulting primary amine is a potent nucleophile for standard peptide coupling reactions (using reagents like HATU, HOBt/EDC) to form amide bonds with carboxylic acids.

-

Reductive Amination: The free amine can also be used in reductive amination reactions with aldehydes or ketones to form new C-N bonds, providing access to a diverse range of substituted amine structures.

-

Scaffold for Diversity: This building block has been instrumental in creating libraries of compounds for screening. The lactone can be opened to reveal new functional handles, or the amine can be functionalized with a wide array of substituents, making it a powerful tool in structure-activity relationship (SAR) studies.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular tool. Its inherent chirality, conformational rigidity, and synthetically versatile Boc-protected amine make it an indispensable asset for medicinal chemists aiming to synthesize complex, stereochemically defined molecules. This guide has provided the foundational knowledge required to handle, synthesize, characterize, and strategically deploy this building block in advanced drug discovery programs.

References

-

Shanghai ChemSrc Trading Co., Ltd. (2024). This compound. Chemsrc.com. Available from: [Link]

-

American Elements. (n.d.). This compound, 95% Purity, C9H15NO4, 1 gram. Available from: [Link]

-

LookChem. (n.d.). (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. PubChem. Available from: [Link]

-

J&K Scientific LLC. (n.d.). (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | 104227-71-6. Available from: [Link]

-

T. Ghosh, A. et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available from: [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Available from: [Link]

-

Pittelkow, M. et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. Available from: [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]

-

Matosevic, A., & Wolf, G. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available from: [Link]

-

SIELC Technologies. (2018). tert-Butyl carbamate. Available from: [Link]

-

Soneva Synthetics. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5). Available from: [Link]

-

MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. 137105-97-6|this compound|BLD Pharm [bldpharm.com]

- 6. lookchem.com [lookchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. rsc.org [rsc.org]

- 9. S-tert-Butyl (5-Oxotetrahydrofuran-3-yl)carbamate, CAS [[104227-71-6]] | BIOZOL [biozol.de]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability and Storage of Boc-Protected Aminobutyrolactone

Abstract

N-tert-butoxycarbonyl (Boc)-protected α-amino-γ-butyrolactone is a pivotal chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its structural integrity is paramount to ensure the desired stereochemistry and purity of the final products. This guide provides a comprehensive analysis of the chemical stability of Boc-protected aminobutyrolactone, detailing its degradation pathways under various conditions. Furthermore, it establishes field-proven protocols for optimal storage and handling, and outlines a systematic approach for conducting stability assessments using modern analytical techniques. This document is intended to serve as an essential resource for researchers to maintain the quality and reliability of this critical synthetic intermediate.

Introduction: The Synthetic Utility and Inherent Labilities of a Chiral Building Block

Boc-protected α-amino-γ-butyrolactone, a derivative of the non-proteinogenic amino acid homoserine, is a valuable intermediate in synthetic organic chemistry. The presence of the γ-butyrolactone ring provides a constrained conformational scaffold, while the Boc-protected amine allows for its use in peptide synthesis and other amine coupling reactions without unintended side reactions.[1] The stereocenter at the α-carbon is crucial for the synthesis of enantiomerically pure target molecules.

However, the very functional groups that make this molecule synthetically useful also render it susceptible to degradation. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions, a property frequently exploited for its removal.[2] Concurrently, the γ-butyrolactone ring, a cyclic ester, is prone to hydrolysis, particularly under basic conditions.[3] Understanding the interplay of these potential degradation pathways is critical for its effective use and storage. This guide will dissect the chemical vulnerabilities of Boc-protected aminobutyrolactone and provide actionable strategies to mitigate degradation.

Chemical Stability Profile and Degradation Pathways

The stability of Boc-protected aminobutyrolactone is contingent on two primary factors: the integrity of the Boc protecting group and the stability of the γ-butyrolactone ring. Degradation can be initiated by chemical incompatibility, elevated temperature, or exposure to moisture.

The Acid-Labile Boc Protecting Group

The Boc group is stable under neutral and basic conditions, making it an orthogonal protecting group to base-labile groups like Fmoc.[2] However, it is readily cleaved under acidic conditions.[2]

-

Mechanism of Acid-Catalyzed Deprotection: The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. This cation can then be quenched by a nucleophile or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[4]

It is imperative to avoid acidic conditions during storage and in reaction media where the Boc group needs to remain intact. Even mildly acidic conditions can lead to gradual deprotection over time.

The Base-Labile γ-Butyrolactone Ring

The γ-butyrolactone is a five-membered cyclic ester and is susceptible to nucleophilic attack, most commonly hydrolysis, which is significantly accelerated by basic conditions (saponification).

-

Mechanism of Base-Catalyzed Hydrolysis (Lactonolysis): Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and opening the ring to form the corresponding carboxylate and primary alcohol, yielding the salt of N-Boc-γ-hydroxy-α-aminobutyric acid.[3]

This degradation pathway is a significant concern, especially if the compound is exposed to basic aqueous media during workup or storage.

Thermal Degradation

Elevated temperatures can promote both deprotection of the Boc group and degradation of the lactone ring.

-

Thermal Deprotection of the Boc Group: The Boc group can be removed thermally, typically at temperatures above 150°C.[4] The mechanism is thought to proceed through a concerted elimination pathway, yielding the free amine, carbon dioxide, and isobutylene.[4]

-

Thermal Decomposition of the γ-Butyrolactone Ring: At high temperatures, γ-butyrolactone can undergo decarbonylation or decarboxylation.[5] While the temperatures required for these processes are generally high, prolonged exposure to moderately elevated temperatures can lead to gradual degradation.

The following diagram illustrates the primary degradation pathways of Boc-protected aminobutyrolactone.

Figure 2: Experimental workflow for stability assessment.

Data Analysis and Interpretation

For each stress condition, the chromatograms should be analyzed to:

-

Determine the percentage of degradation: Compare the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Identify degradation products: New peaks in the chromatogram represent potential degradation products. These can be further characterized by LC-MS to determine their molecular weights and fragmentation patterns, and by NMR for structural elucidation.

-

Assess peak purity: Use a photodiode array (PDA) detector to check the peak purity of the parent compound to ensure there is no co-elution with degradation products.

-

Calculate mass balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay.

Conclusion

Boc-protected aminobutyrolactone is a stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities are the acid-catalyzed cleavage of the Boc protecting group and the base-mediated hydrolysis of the γ-butyrolactone ring. Thermal stress can also induce degradation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture, the integrity of this valuable synthetic intermediate can be maintained. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring its quality and for predicting its shelf-life in various formulations. The protocols and insights provided in this guide serve as a robust framework for researchers to confidently handle, store, and utilize Boc-protected aminobutyrolactone in their synthetic endeavors.

References

-

Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals | Journal of Research in Pharmaceutical Science. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules. [Link]

-

Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry. [Link]

-

Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Journal of Chromatography A. [Link]

-

γ-Butyrolactone. Wikipedia. [Link]

-

Kinetic Modeling of the Time Course of N-butyryl-homoserine Lactone Concentration During Batch Cultivations of Pseudomonas Aeruginosa PAO1. PubMed. [Link]

-

Catalytic degradation of N-acyl-homoserine lactone using a copper complex of a TACN derivative: implications for quorum sensing interference. Dalton Transactions. [Link]

-

Ab initio study on thermal decomposition of γ-butyrolactone. Chemical Physics Letters. [Link]

-